molecular formula C21H44O3 B12663577 8-(Decyloxy)-8-methoxy-2,6-dimethyloctan-2-ol CAS No. 94291-89-1

8-(Decyloxy)-8-methoxy-2,6-dimethyloctan-2-ol

Cat. No.: B12663577
CAS No.: 94291-89-1
M. Wt: 344.6 g/mol
InChI Key: XQLDKYPNLRNPAF-UHFFFAOYSA-N
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Description

8-(Decyloxy)-8-methoxy-2,6-dimethyloctan-2-ol is an organic compound with a complex structure that includes a decyloxy group, a methoxy group, and two methyl groups attached to an octanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Decyloxy)-8-methoxy-2,6-dimethyloctan-2-ol typically involves multiple steps, including the introduction of the decyloxy and methoxy groups onto the octanol backbone. Common synthetic routes may involve:

    Alkylation Reactions: Introducing the decyloxy group through an alkylation reaction using decyl bromide and a suitable base.

    Methoxylation: Adding the methoxy group via a methoxylation reaction using methanol and an acid catalyst.

    Methylation: Introducing the methyl groups through a methylation reaction using methyl iodide and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions but optimized for efficiency and yield. Catalysts and solvents are carefully chosen to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

8-(Decyloxy)-8-methoxy-2,6-dimethyloctan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The decyloxy and methoxy groups can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH, KOH) are employed.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Various alcohol derivatives.

    Substitution: Compounds with different functional groups replacing the decyloxy or methoxy groups.

Scientific Research Applications

8-(Decyloxy)-8-methoxy-2,6-dimethyloctan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and lubricants.

Mechanism of Action

The mechanism of action of 8-(Decyloxy)-8-methoxy-2,6-dimethyloctan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor function and signaling pathways.

    Membrane Interaction: Altering membrane properties and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: Known for its chelating properties and use in metal ion detection.

    Methoxsalen: Used in the treatment of skin conditions like psoriasis and vitiligo.

    Decyloxy-Methanol:

Uniqueness

8-(Decyloxy)-8-methoxy-2,6-dimethyloctan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

94291-89-1

Molecular Formula

C21H44O3

Molecular Weight

344.6 g/mol

IUPAC Name

8-decoxy-8-methoxy-2,6-dimethyloctan-2-ol

InChI

InChI=1S/C21H44O3/c1-6-7-8-9-10-11-12-13-17-24-20(23-5)18-19(2)15-14-16-21(3,4)22/h19-20,22H,6-18H2,1-5H3

InChI Key

XQLDKYPNLRNPAF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(CC(C)CCCC(C)(C)O)OC

Origin of Product

United States

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